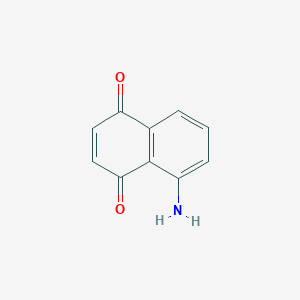

5-氨基萘-1,4-二酮

描述

5-Aminonaphthalene-1,4-dione is a chemical compound that has been studied for its oxidation and reduction properties .

Synthesis Analysis

The synthesis of 5-Aminonaphthalene-1,4-dione involves the oxidation of the amine group to the nitro group without using Ni . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis

The stability of the molecule has been analyzed by NBO analysis. The calculated HOMO and LUMO energies show that charge transfer interactions take place within the molecule .Chemical Reactions Analysis

The chemical reactions of 5-Aminonaphthalene-1,4-dione involve the oxidation and reduction of the compound . The -NH2 part loses an electron and undergoes oxidation . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Aminonaphthalene-1,4-dione include a molecular weight of 173.17 g/mol, a topological polar surface area of 60.2 Ų, and a complexity of 283 .科学研究应用

抗菌应用

5-氨基萘-1,4-二酮衍生物因其作为抗菌剂的潜力而受到研究。 在萘醌结构中引入氨基已被证明可以增强抗菌性能,使这些化合物适合开发用于对抗多重耐药细菌的新药 .

抗肿瘤活性

5-氨基萘-1,4-二酮衍生物的抗肿瘤特性与其氧化还原特性和干扰细胞过程的能力有关。 这些化合物在临床前研究中已对其对各种癌细胞系的疗效进行了评估,显示出作为潜在抗癌治疗药物的希望 .

生物活性增强

据报道,萘醌的化学修饰,包括添加氨基,可以改善药理特性。 这种增强对于开发具有更好生物利用度和降低毒性的更有效药物至关重要 .

分子对接研究

分子对接研究表明,5-氨基萘-1,4-二酮的某些衍生物与生物靶标(如表皮生长因子受体(EGFR))表现出强烈的相互作用。 这些发现对于药物设计和开发至关重要,特别是在靶向癌症治疗中 .

衍生物化合物的合成策略

对氮萘醌衍生物(包括具有 5-氨基萘-1,4-二酮结构的衍生物)的合成进行了广泛的研究。 这些策略对于生产具有所需生物活性的化合物以及进一步的药物应用至关重要 .

金属配合物的形成

5-氨基萘-1,4-二酮衍生物可以与金属形成配合物,这会导致具有独特性质的化合物。 这些金属配合物因其生物活性及其在药物化学中的潜在应用而受到研究 .

在药物化学中的作用

作为一类生物活性次级代谢产物,5-氨基萘-1,4-二酮及其衍生物在药物化学中发挥着重要作用。 它们是发现具有治疗人类疾病的多种应用的新化合物的基础 .

天然产物衍生物

天然产物(如 5-氨基萘-1,4-二酮)的衍生物在寻找具有化学、生物学和医学应用的化合物方面至关重要。 它们非凡的结构多样性为发现新药提供了广阔的领域 .

作用机制

Mode of Action

5-Aminonaphthalene-1,4-dione, like other naphthoquinones, is believed to interact with its targets and cause changes in cell membrane permeability . This effect is unrelated to ergosterol interactions with the membrane .

Biochemical Pathways

It is known that naphthoquinones can generate semiquinone radical anions and reactive oxygen species (ros), which can affect various biochemical pathways .

Result of Action

The molecular and cellular effects of 5-Aminonaphthalene-1,4-dione’s action include changes in cell membrane permeability, leading to efflux of K+ and leakage of substances that absorb at 260 nm . This can result in the disruption of normal cellular functions and potentially lead to cell death .

未来方向

属性

IUPAC Name |

5-aminonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYDLUXFBTENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302334 | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-00-6 | |

| Record name | 1, 5-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)